molecular formula C6H5N5O2 B13521139 3-Nitropyrazolo[1,5-a]pyrazin-4-amine

3-Nitropyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13521139
M. Wt: 179.14 g/mol
InChI Key: VYKVPWIYNYJFEL-UHFFFAOYSA-N
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Description

3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound with the molecular formula C6H5N5O2 It is characterized by a pyrazolo[1,5-a]pyrazine core structure substituted with a nitro group at the 3-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitropyrazolo[1,5-a]pyrazin-4-amine typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be optimized using microwave-assisted synthesis, which offers shorter reaction times and higher yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-Nitropyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Aminopyrazolo[1,5-a]pyrazin-4-amine.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. Molecular docking studies have shown that derivatives of this compound can interact with various biological targets, explaining their antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and amine groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

3-nitropyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C6H5N5O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H,(H2,7,8)

InChI Key

VYKVPWIYNYJFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)N

Origin of Product

United States

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